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Introduction

IHVR-19029 is an N-alkylated iminosugar analog of deoxynojirimycin (DNJ) that functions as a
host-targeted antiviral agent. It acts as an inhibitor of the host's endoplasmic reticulum (ER) a-
glucosidases | and Il. These enzymes are critical for the proper folding of viral glycoproteins,
such as the Ebola virus (EBOV) glycoprotein (GP), which is essential for viral entry into host
cells and the assembly of new virions. By inhibiting these glucosidases, IHVR-19029 disrupts
the maturation of the EBOV GP, leading to misfolded proteins and a subsequent reduction in
viral infectivity and propagation. This host-targeted mechanism of action suggests a higher
barrier to the development of viral resistance compared to directly-acting antivirals. In vivo
studies have demonstrated that IHVR-19029 provides partial protection in mouse models of
lethal Ebola virus disease and shows synergistic efficacy when used in combination with other
antiviral agents like favipiravir (T-705)[1][2].

Quantitative Data Summary

The following table summarizes the in vivo efficacy of IHVR-19029 as a monotherapy and in
combination with favipiravir (T-705) in a mouse model of Ebola virus infection.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8117487?utm_src=pdf-interest
https://www.benchchem.com/product/b8117487?utm_src=pdf-body
https://www.benchchem.com/product/b8117487?utm_src=pdf-body
https://www.benchchem.com/product/b8117487?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29253498/
https://academic.oup.com/jid/article/218/suppl_5/S453/5034232
https://www.benchchem.com/product/b8117487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Dosage and .
Treatment Group . . Survival Rate (%) Reference

Administration

PBS via IP injection,
Placebo (Vehicle twice daily; 0.4% 0 3]
Control) carboxymethylcellulos

e orally, once daily

50 mg/kg via IP Data not explicitl
IHVR-19029 o g J _ _ _ P -y

injection, twice daily provided, described [1][3]
(Monotherapy) ) )

for 10 days as "partial protection”

75 mg/kg via IP Data not explicitl
IHVR-19029 o g 9 _ _ _ P .y

injection, twice daily provided, described [1][3]
(Monotherapy)

for 10 days

as "partial protection”

T-705 (Favipiravir)

0.325 mg/kg orally,
once daily for 10 days

0 2]

T-705 (Favipiravir)

1.6 mg/kg orally, once
daily for 10 days

0 3]

IHVR-19029 + T-705

50 mg/kg IHVR-19029
(IP, twice daily) +
0.325 mg/kg T-705
(oral, once daily) for
10 days

~40% 3]

IHVR-19029 + T-705

75 mg/kg IHVR-19029
(IP, twice daily) +
0.325 mg/kg T-705
(oral, once daily) for
10 days

~55% 3]

IHVR-19029 + T-705

50 mg/kg IHVR-19029
(IP, twice daily) + 1.6
mg/kg T-705 (oral,
once daily) for 10
days

~60% 3]
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75 mg/kg IHVR-19029
(IP, twice daily) + 1.6
IHVR-19029 + T-705 mg/kg T-705 (oral, ~90% [3]
once daily) for 10
days

Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action of IHVR-19029
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Caption: Mechanism of IHVR-19029 antiviral activity.

Experimental Workflow for In Vivo Efficacy Study
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Treatment Regimens (10 Days)
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Vehicle Control (PBS, IP, BID) 1HVR-19029 (50 mg/kg, IP. BID) 1HVR-19029 (75 mg/kg, IP, BID) Combination Therapy
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Caption: Workflow for testing IHVR-19029 in a mouse model of Ebola.
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Experimental Protocols
Animal Model and Virus

e Animal Model: Immunocompetent mouse strains such as BALB/c or C57BL/6 are commonly
used[4][5]. The choice of strain can influence disease progression and survival[6]. Mice are
typically 5-8 weeks old at the time of infection[7][8]. All animal experiments must be
conducted under appropriate biosafety level 4 (BSL-4) containment and with approval from
an Institutional Animal Care and Use Committee.

¢ Virus: A mouse-adapted strain of Ebola virus (e.g., Mayinga isolate) is used to induce a lethal
disease model in adult, immunocompetent mice[4][5]. The virus is typically administered via
intraperitoneal (IP) injection[4][7].

e Challenge Dose: The lethal dose 50 (LD50) of the mouse-adapted virus should be
predetermined. A typical challenge dose is around 100-1000 plaque-forming units (PFU) per
mouse[4][8][9].

In Vivo Efficacy Study Protocol

o Acclimatization: House mice in the BSL-4 facility for a minimum of 7 days prior to the start of
the experiment to allow for acclimatization.

« Infection: On day 0, infect mice with a lethal dose of mouse-adapted Ebola virus via
intraperitoneal injection. The injection volume is typically 0.1-0.2 mL[2][8].

e Group Allocation: Immediately following infection, randomly assign mice to different
treatment groups (n=9-10 mice per group)[3].

e Drug Formulation and Administration:

o IHVR-19029: Prepare a solution of IHVR-19029 in sterile phosphate-buffered saline (PBS)
at the desired concentration. Administer the specified dose (e.g., 50 mg/kg or 75 mg/kg)
via IP injection in a volume of 100 pL, twice daily[3].

o Favipiravir (T-705) (for combination studies): Formulate T-705 in a vehicle such as 0.4%
carboxymethylcellulose. Administer the specified dose (e.g., 0.325 mg/kg or 1.6 mg/kg)
orally once daily[3].
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o Vehicle Control: Administer the corresponding vehicles (PBS and/or 0.4%
carboxymethylcellulose) to the control group on the same schedule as the treatment
groups[3].

o Treatment Schedule: Initiate treatment immediately after infection and continue for a duration
of 10 days|[3].

» Monitoring: Monitor the health and body weight of the mice daily for at least 14 days, and up
to 21 days, post-infection[3][9]. Record clinical signs of illness such as ruffled fur, lethargy,
and hunched posture.

» Euthanasia Criteria: Establish clear humane endpoints. Mice exhibiting severe signs of
disease or a predetermined percentage of weight loss (e.g., >20-25%) should be humanely
euthanized.

o Data Analysis:

o Survival: Plot Kaplan-Meier survival curves for each group and analyze for statistical
significance using the Log-rank (Mantel-Cox) test[3].

o Body Weight: Plot the mean percentage of initial body weight for each group over time.

o Viral Load (Optional): At selected time points, a subset of animals may be euthanized for
the collection of blood and tissues (e.g., liver, spleen) to quantify viral load using methods
such as plaque assay or RT-gPCR[4][8].

Conclusion

IHVR-19029 demonstrates potential as a host-targeted antiviral for the treatment of Ebola virus
disease. While it offers partial protection as a monotherapy in mouse models, its efficacy is
significantly enhanced when used in combination with a directly-acting antiviral such as
favipiravir. The provided protocols and data serve as a foundational guide for researchers
investigating the in vivo efficacy of IHVR-19029 and similar host-acting antiviral agents. Further
studies are warranted to optimize dosing regimens and explore other combination therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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